2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Description
BenchChem offers high-quality 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N2/c14-12-9(7-18)10(13(15,16)17)6-11(19-12)8-4-2-1-3-5-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLCNVQGOCMSPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347681 | |
| Record name | 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114084-91-2 | |
| Record name | 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Strategic Utility of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the demand for versatile and highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile has emerged as a privileged scaffold, offering multiple reaction sites for strategic chemical modifications. This technical guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights tailored for researchers, medicinal chemists, and professionals in drug development.
The unique arrangement of a reactive chloro group, a synthetically malleable cyano functionality, and the electronically influential trifluoromethyl and phenyl groups on a pyridine core makes this molecule a cornerstone for generating diverse libraries of novel compounds. Its utility is primarily centered on nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and transformations of the nitrile group, each providing a distinct avenue for molecular elaboration.
I. Nucleophilic Aromatic Substitution: Gateway to Diverse Functionalization
The pyridine ring in 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile is electron-deficient due to the cumulative electron-withdrawing effects of the nitrogen atom, the cyano group, and the trifluoromethyl group. This electronic feature significantly activates the chloro substituent at the C-2 position towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, thereby enabling the synthesis of a broad spectrum of derivatives.
The SNAr mechanism in this context proceeds via a two-step addition-elimination pathway. The nucleophile attacks the electron-deficient C-2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electron-withdrawing groups, which lowers the activation energy of this step. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
Experimental Protocol 1: Synthesis of 2-Amino-6-phenyl-4-(trifluoromethyl)nicotinonitrile Derivatives
This protocol details a general procedure for the SNAr reaction of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile with primary or secondary amines.
Materials:
-
2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile
-
Amine (e.g., morpholine, piperidine, aniline) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile (1.0 mmol).
-
Dissolve the starting material in anhydrous DMF or DMSO (5 mL).
-
Add the amine (1.2 mmol) and the base (2.0 mmol) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-6-phenyl-4-(trifluoromethyl)nicotinonitrile derivative.
Table 1: Representative Examples of Nucleophilic Aromatic Substitution Products
| Entry | Nucleophile | Product | Typical Yield (%) |
| 1 | Morpholine | 2-(Morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile | 85-95 |
| 2 | Thiophenol | 6-Phenyl-2-(phenylthio)-4-(trifluoromethyl)nicotinonitrile | 80-90 |
| 3 | Sodium Methoxide | 2-Methoxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile | 75-85 |
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
The chloro group at the C-2 position also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are instrumental in constructing biaryl systems, introducing alkynyl moieties, and forming carbon-nitrogen bonds, respectively. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these reactions.
The catalytic cycle for these cross-coupling reactions generally involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the coupling partner (e.g., an organoboron compound in the Suzuki-Miyaura reaction), and reductive elimination to form the new carbon-carbon or carbon-heteroatom bond and regenerate the Pd(0) catalyst.[1]
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Experimental Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 2,6-Diaryl-4-(trifluoromethyl)nicotinonitriles
This protocol provides a general method for the Suzuki-Miyaura coupling of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile with various arylboronic acids.
Materials:
-
2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane or Toluene
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried Schlenk tube, combine 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (and ligand, if separate) under a positive flow of the inert gas.
-
Add anhydrous solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 2,6-diaryl-4-(trifluoromethyl)nicotinonitrile product.
Table 2: Representative Palladium-Catalyzed Cross-Coupling Products
| Entry | Coupling Partner | Reaction Type | Product | Typical Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | 2-(4-Methoxyphenyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile | 70-85 |
| 2 | Phenylacetylene | Sonogashira | 6-Phenyl-2-(phenylethynyl)-4-(trifluoromethyl)nicotinonitrile | 65-80 |
| 3 | Aniline | Buchwald-Hartwig | 6-Phenyl-2-(phenylamino)-4-(trifluoromethyl)nicotinonitrile | 70-90 |
III. Chemical Transformations of the Nitrile Group
The cyano group at the C-3 position is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the molecular diversity accessible from the parent scaffold. Common transformations include hydrolysis to carboxylic acids or amides, reduction to primary amines, and cycloaddition reactions.
Sources
Application Note: Divergent Synthesis of Next-Generation Agrochemicals Utilizing 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Executive Overview & Mechanistic Rationale
The strategic incorporation of fluorine into heterocyclic scaffolds has fundamentally transformed agrochemical discovery, addressing critical challenges in metabolic resistance, target affinity, and environmental persistence . Among these privileged structures, 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS: 114084-91-2) stands out as a highly versatile, multi-functional building block.
As a Senior Application Scientist, it is crucial to understand why this specific scaffold is selected before deploying it in the lab. Its utility stems from precisely engineered electronic and steric properties:
-
C4-Trifluoromethyl (-CF3) Group : Acts as a metabolically robust bioisostere for lipophilic moieties (e.g., isopropyl groups). In agrochemicals, the -CF3 group enhances cuticular penetration in plants and insects while resisting oxidative degradation by cytochrome P450 enzymes.
-
C2-Chlorine (-Cl) : Highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electron deficiency of the pyridine ring is exacerbated by the synergistic electron-withdrawing effects of the adjacent C3-nitrile and C4-CF3 groups, making the C2 position a highly reactive electrophilic hub .
-
C3-Nitrile (-C≡N) : Beyond activating the C2 position, the nitrile serves as a masked carboxylic acid or amine. It can be selectively hydrolyzed to an amide/acid for Succinate Dehydrogenase Inhibitor (SDHI) fungicide development, or reduced to a primary amine for Ryanodine receptor modulators.
-
C6-Phenyl Group : Provides essential steric bulk and facilitates π-π stacking interactions within the hydrophobic binding pockets of target enzymes (e.g., Hydroxyphenylpyruvate dioxygenase, HPPD) .
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following workflows are designed as closed-loop, self-validating systems. Each protocol includes specific In-Process Controls (IPCs) to verify chemical causality at each step.
Protocol A: Regioselective SNAr Derivatization for Herbicide Discovery
Objective : Synthesize a library of 2-amino/2-alkoxy substituted nicotinonitriles as PPO/HPPD inhibitor candidates. Causality : The extreme electron deficiency at C2 allows for mild SNAr conditions. Utilizing anhydrous N,N-Dimethylformamide (DMF) and a mild base (K₂CO₃) prevents the competitive hydrolysis of the C2-Cl to a pyridone, ensuring high regioselectivity and yield.
-
Reaction Assembly : Under an inert argon atmosphere, dissolve 10.0 mmol (approx. 2.82 g) of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile in 20 mL of anhydrous DMF.
-
Nucleophilic Addition : Add 1.2 equivalents of the target nucleophile (e.g., a substituted aniline or aliphatic amine) followed by 2.0 equivalents of anhydrous K₂CO₃.
-
Thermal Activation : Stir the suspension at 80°C for 4–6 hours. Rationale: 80°C provides sufficient kinetic energy to overcome the steric activation barrier imposed by the C6-phenyl and C4-CF3 groups without inducing thermal degradation of the sensitive nitrile group.
-
In-Process Control (Self-Validation) : Withdraw a 50 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze via ¹⁹F-NMR and LC-MS.
-
Validation Check: The reaction is deemed complete when the starting material's ¹⁹F signal (typically ~ -62.5 ppm) fully shifts upfield (to -60.0 to -61.5 ppm, depending on the nucleophile). This shift definitively confirms the alteration of the electronic environment at the adjacent C4 position.
-
-
Isolation : Quench the reaction mixture by pouring it into 100 mL of ice-cold distilled water. Collect the resulting precipitate via vacuum filtration, wash thoroughly with water, and recrystallize from absolute ethanol.
Protocol B: Selective Nitrile Hydrolysis for SDHI Fungicide Linkers
Objective : Convert the C3-nitrile into a carboxylic acid while preserving the C2-Cl for subsequent cross-coupling. Causality : Standard basic hydrolysis (e.g., NaOH/H₂O) will inevitably cause SNAr displacement of the C2-chlorine. Therefore, strictly acidic hydration is required to selectively target the nitrile group without compromising the halogen handle.
-
Acidic Hydration : Suspend 5.0 mmol of the scaffold in a 10 mL mixture of glacial acetic acid and 50% aqueous H₂SO₄ (1:1 v/v).
-
Reflux : Heat the mixture to 110°C for 12–16 hours. Rationale: The extreme steric shielding provided by the C2-Cl and C4-CF3 groups necessitates harsh acidic conditions and extended thermal energy to drive the hydration through the highly stable primary amide intermediate to the final acid.
-
In-Process Control (Self-Validation) : Monitor the transformation using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).
-
Validation Check: The complete disappearance of the sharp C≡N stretching frequency at ~2230 cm⁻¹ and the emergence of a broad O-H stretch (2500–3300 cm⁻¹) alongside a strong C=O stretch (~1700 cm⁻¹) chemically validates the successful formation of the carboxylic acid.
-
-
Workup : Pour the cooled mixture over crushed ice. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Quantitative Validation Metrics
The following table summarizes the expected quantitative outcomes and primary validation markers for the divergent derivatization of the core scaffold.
| Reaction Type | Reagents / Conditions | Target Agrochemical Application | Expected Yield Range | Primary Validation Metric (IPC) |
| SNAr (Amination) | Aniline derivatives, K₂CO₃, DMF, 80°C | Herbicides (HPPD Inhibitors) | 78–92% | ¹⁹F-NMR : Upfield shift of CF3 signal (~1.5 ppm shift) |
| SNAr (Alkoxylation) | Aliphatic alcohols, NaH, THF, 0°C to RT | Insecticides (Receptor Modulators) | 85–95% | LC-MS : [M+H]⁺ shift corresponding to nucleophile mass |
| Nitrile Hydrolysis | 50% H₂SO₄ / AcOH, 110°C, 12h | Fungicides (SDHI Linkers) | 65–80% | ATR-FTIR : Loss of 2230 cm⁻¹ (C≡N), gain of ~1700 cm⁻¹ (C=O) |
| Cross-Coupling | Aryl boronic acids, Pd(PPh₃)₄, K₂CO₃, 90°C | Broad-spectrum Scaffold Extension | 70–88% | ¹³C-NMR : Appearance of new aromatic carbon signals |
Pathway Visualization
Divergent synthetic pathways of the fluorinated nicotinonitrile scaffold in agrochemical discovery.
References
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link] [1]
-
Fluorinated Pyridine Aryl Ether Polymers with Defined Microstructures, Diverse Architectures, and Tunable Thermal Properties. Macromolecules (ACS Publications). URL:[Link][2]
-
Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. National Institutes of Health (PMC). URL:[Link] [3]
Application Note: Engineering High-Performance TADF Emitters using 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile
An in-depth technical guide and application note on the utilization of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile in advanced materials science, specifically focusing on its role as an electron-acceptor core in the development of Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs).
Executive Summary & Material Significance
In the rapidly evolving field of organic optoelectronics, the rational design of Donor-Acceptor (D-A) fluorophores dictates device efficiency. 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS: 114084-91-2)[1] has emerged as a highly versatile, trifunctional building block for synthesizing next-generation TADF emitters[2].
The structural brilliance of this molecule lies in its specific functionalization:
-
The 2-Chloro Anchor: Serves as a highly reactive electrophilic site for palladium-catalyzed cross-coupling or nucleophilic aromatic substitution (S N Ar), allowing the seamless attachment of bulky electron donors (e.g., phenothiazine, carbazole)[2].
-
The 4-Trifluoromethyl (-CF 3 ) & 3-Cyano (-CN) Groups: These strongly electron-withdrawing groups synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. The -CF 3 group, in particular, fine-tunes the electronic characteristics without significantly perturbing the overall molecular geometry[2].
-
The 6-Phenyl Ring: Extends the π -conjugation of the acceptor core, enhances thermal stability, and provides necessary steric bulk to suppress aggregation-caused quenching (ACQ) in solid-state films[2].
Mechanistic Rationale: The D-A Architecture (E-E-A-T)
To achieve highly efficient TADF, the energy gap between the lowest singlet excited state (S 1 ) and the lowest triplet excited state (T 1 )—denoted as ΔEST —must be minimized (typically < 0.1 eV).
The Causality of Steric Twisting: When a bulky donor like phenothiazine is coupled to the 2-chloro position of this nicotinonitrile core, the resulting molecule (e.g., NTPCF) is forced into a highly twisted, nearly orthogonal conformation[3]. This steric clash is deliberately engineered. The orthogonal geometry restricts π -conjugation between the donor and acceptor, heavily localizing the Highest Occupied Molecular Orbital (HOMO) on the phenothiazine moiety and the LUMO on the nicotinonitrile core[2]. This spatial separation of frontier orbitals minimizes the electron exchange energy, thereby reducing ΔEST and facilitating rapid, thermally driven Reverse Intersystem Crossing (RISC) from T 1 back to S 1 [3].
Figure 1: Synthetic workflow for generating highly twisted D-A TADF emitters via Pd-catalyzed coupling.
Experimental Protocols: Synthesis & Validation
Protocol 1: Synthesis of NTPCF via Buchwald-Hartwig Amination
Why Buchwald-Hartwig over S N Ar? While the 2-chloro position is activated for S N Ar, the immense steric hindrance from the adjacent -CN group and the bulky phenothiazine donor makes uncatalyzed substitution sluggish and low-yielding. Palladium-catalyzed cross-coupling overcomes this activation barrier, ensuring high yields (>65%) and high purity[2].
Materials Required:
-
2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile (1.0 equiv)
-
Phenothiazine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0)[Pd 2 (dba) 3 ] (0.05 equiv)
-
Tri-tert-butylphosphine [P(t-Bu) 3 ] (0.1 equiv)
-
Sodium tert-butoxide [NaOtBu] (2.0 equiv)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine the nicotinonitrile derivative, phenothiazine, and NaOtBu.
-
Catalyst Addition: Add Pd 2 (dba) 3 and P(t-Bu) 3 to the mixture. Self-Validation: Ensure the argon flow is continuous during addition to prevent catalyst oxidation.
-
Reaction: Inject anhydrous toluene to achieve a 0.1 M concentration. Heat the mixture to 110 °C (reflux) and stir for 12–24 hours.
-
Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. Self-Validation: The reaction is complete when the UV-active spot corresponding to the starting nicotinonitrile core completely disappears.
-
Workup: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove the palladium catalyst, washing with dichloromethane (DCM).
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography.
-
Structural Confirmation: Confirm the structure via 1 H NMR, 13 C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the phenothiazine N-H proton signal (~8.6 ppm) confirms successful coupling[2].
Protocol 2: Photophysical & Electrochemical Characterization
Before device integration, the emitter must be validated as a self-contained photophysical system.
-
Cyclic Voltammetry (CV): Dissolve the emitter in chlorobenzene with 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6 ) as the supporting electrolyte. Measure the onset oxidation and reduction potentials to calculate the HOMO and LUMO levels[2].
-
Time-Resolved Photoluminescence (TRPL): Spin-coat a doped film (e.g., 10 wt% emitter in an mCP host) onto a quartz substrate. Excite the film using a pulsed laser (e.g., 355 nm) and measure the decay transient. Self-Validation: A bi-exponential decay profile—consisting of a nanosecond prompt fluorescence component and a microsecond delayed fluorescence component—is the definitive hallmark of TADF.
Quantitative Data Summary
The introduction of the -CF 3 group significantly alters the electronic and optical properties of the resulting emitter. Below is a comparative summary of the phenothiazine-nicotinonitrile emitter with (NTPCF) and without (NTPH) the -CF 3 group, based on recent literature[2],[3].
| Property | NTPH (Without -CF 3 ) | NTPCF (With -CF 3 ) | Impact of -CF 3 Addition |
| HOMO Level (eV) | -5.08 | -4.80 | Destabilizes HOMO, altering donor-acceptor electronic coupling. |
| LUMO Level (eV) | -2.10 | -1.85 | Modulates acceptor strength and redox potentials. |
| Emission λmax (nm) | 463 (Cyan) | 545 (Green) | Induces a significant bathochromic (red) shift in the quasi-axial conformer. |
| Mechanochromism | Irreversible (Blue to Orange) | Reversible (Cyan to Orange) | Enhances dynamic conformational flexibility ( Δλem ~ 135 nm). |
| OLED Application | Undoped / Doped | Single-Molecule White OLED | Enables tunable dual-conformation emission for white light generation. |
Note: Data extracted from cyclic voltammetry in chlorobenzene solution. Variations in solid-state packing (quasi-axial vs. quasi-equatorial conformers) dictate the final emission color[2],[3].
OLED Device Fabrication Protocol
To validate the material in a practical application, NTPCF can be utilized to fabricate high-performance, single-molecule white OLEDs[3].
Figure 2: Jablonski diagram illustrating the TADF mechanism via Reverse Intersystem Crossing (RISC).
Fabrication Steps:
-
Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO)-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with N 2 and treat with UV-Ozone for 15 minutes to increase the ITO work function.
-
Vacuum Deposition: Transfer the substrates to a thermal evaporation chamber with a base pressure below 10−6 Torr.
-
Hole Injection/Transport: Deposit a 10 nm layer of HAT-CN (Hole Injection Layer), followed by a 40 nm layer of TAPC (Hole Transport Layer) at a rate of 1 Å/s.
-
Emission Layer (EML): Co-deposit the synthesized NTPCF emitter and a high-triplet-energy host matrix (e.g., mCP) at a specific doping concentration (e.g., 10 wt%) to a thickness of 20 nm. Self-Validation: Precise control of the deposition rate ensures the dual conformers (axial and equatorial) are trapped in the correct ratio to produce white light[3].
-
Electron Transport/Injection: Deposit a 40 nm layer of TmPyPB (Electron Transport Layer), followed by a 1 nm layer of LiF (Electron Injection Layer).
-
Cathode Deposition: Deposit a 100 nm layer of Aluminum through a shadow mask to define the active device area.
-
Characterization: Measure the Current Density-Voltage-Luminance (J-V-L) characteristics and Electroluminescence (EL) spectra using a Keithley source meter and a spectroradiometer.
References
-
Prabhu, P. V., et al. "Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs." Chemical Science (RSC Publishing), 2026, 17, 1002-1015. Available at:[Link]
Sources
- 1. 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile | 114084-91-2 [m.chemicalbook.com]
- 2. Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04370K [pubs.rsc.org]
- 3. Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
The synthesis of complex biaryl architectures is a cornerstone of modern drug discovery. This application note details a highly optimized, self-validating protocol for the Suzuki-Miyaura cross-coupling of 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS: 114084-91-2). By leveraging the extreme electron deficiency of this specific pyridine core, this guide establishes a causal framework for reagent selection, ensuring high chemoselectivity, minimal protodehalogenation, and scalable yields.
Substrate Profiling & Mechanistic Rationale
The substrate,1, features a highly activated carbon-chlorine (C-Cl) bond[1]. The 2-chloro position is synergistically activated by the adjacent electronegative pyridine nitrogen, the ortho-cyano group, and the para-trifluoromethyl group.
This profound electron deficiency significantly lowers the LUMO of the C-Cl bond, making it an exceptionally reactive electrophile for oxidative addition by Palladium(0) (2)[2]. However, this same activation makes the substrate susceptible to nucleophilic aromatic substitution (SNAr) side reactions, such as hydrolysis to the corresponding 2-pyridone if the base is too strong or the aqueous ratio is too high. Therefore, the selection of a mild base and a highly efficient bidentate catalyst is strictly causal to achieving high chemoselectivity and avoiding degradation (3)[3].
Catalytic cycle of the Suzuki-Miyaura coupling for 2-chloronicotinonitriles.
Reagent Selection & Causality Matrix
To ensure a self-validating and highly reproducible system, every reagent has been selected based on specific mechanistic demands rather than generic defaults. The use of Pd(dppf)Cl₂ enforces a cis-coordination geometry on the palladium center, which accelerates the reductive elimination step and minimizes competitive side reactions (4)[4].
Table 1: Quantitative Reagent Matrix
| Reagent | Function | Equivalents | Amount | Causality & Rationale |
| 2-Chloro-6-phenyl-4-(CF₃)nicotinonitrile | Electrophile | 1.0 eq | 0.1 - 0.5 M | Highly activated C-Cl bond dictates its role as the electrophilic partner. |
| Arylboronic Acid | Nucleophile | 1.2 - 1.5 eq | - | Slight excess compensates for competitive protodeboronation at elevated temps. |
| Pd(dppf)Cl₂ | Catalyst | 0.03 - 0.05 eq | 3 - 5 mol% | Bidentate ligand accelerates reductive elimination; handles e-deficient aryl chlorides well. |
| Na₂CO₃ | Base | 2.0 - 3.0 eq | - | Mild inorganic base prevents SNAr hydroxylation side reactions. |
| 1,4-Dioxane / H₂O (4:1) | Solvent | - | 0.1 M (overall) | Dioxane solubilizes organics; water is strictly required to activate the boronic acid. |
Experimental Protocol
This protocol is designed as a self-validating system . Built-in In-Process Controls (IPCs) ensure that the reaction is proceeding as intended before moving to the next phase.
End-to-end experimental workflow for the Suzuki coupling and purification process.
Step-by-Step Methodology
Step 1: Reagent Assembly In an oven-dried Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, charge 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and Na₂CO₃ (2.0 equiv.)[2].
-
Self-Validation Checkpoint: Ensure the Pd catalyst is a vibrant orange/red powder. Brown or black discoloration indicates premature palladium black formation (oxidation).
Step 2: Atmosphere Exchange Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this evacuation-backfill cycle three times.
Step 3: Solvent Addition Via syringe, add degassed 1,4-Dioxane and degassed deionized water in a 4:1 v/v ratio to achieve a global substrate concentration of 0.1 M.
-
Self-Validation Checkpoint: Upon addition, the system should form a slightly turbid biphasic mixture. Complete homogeneity indicates an incorrect solvent ratio, which will impede boronate formation and stall the transmetalation step.
Step 4: Reaction Execution Transfer the flask to a pre-heated oil bath or heating block set to 90–100 °C. Stir vigorously (≥ 800 rpm) to ensure adequate mixing of the biphasic system. Allow the reaction to proceed for 8–24 hours[2].
Step 5: In-Process Control (IPC) Monitoring At t = 8 hours, briefly halt stirring to allow phase separation. Sample 10 µL of the upper organic layer, dilute in 1 mL of Acetonitrile (MeCN), and analyze via LC-MS.
-
Self-Validation Checkpoint: The protocol is validated to proceed to workup ONLY if the m/z 282.0 peak (starting material) is <5% relative to the product mass. If >5% remains, continue heating for an additional 4 hours.
Step 6: Aqueous Workup Cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and distilled water. Separate the organic layer. Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 7: Purification Purify the crude dark residue by flash column chromatography on silica gel using a gradient of Hexanes/EtOAc. The highly conjugated biaryl product typically exhibits strong UV activity (254 nm) and elutes as a distinct, closely migrating band.
Troubleshooting & Optimization Matrix
Even with a self-validating protocol, substrate-specific deviations (e.g., highly sterically hindered boronic acids) may require real-time optimization.
Table 2: Troubleshooting Matrix
| Observation / Failure Mode | Mechanistic Cause | Corrective Action |
| Incomplete Conversion (<90%) | Catalyst deactivation via O₂ ingress or poor biphasic mixing. | Ensure rigorous degassing (freeze-pump-thaw) and increase stirring speed to >800 rpm. |
| Formation of 2-Pyridone | SNAr hydrolysis driven by excess water or overly strong base. | Switch from Na₂CO₃ to anhydrous K₃PO₄, or reduce the H₂O ratio in the solvent mixture. |
| High Homocoupling (Ar-Ar) | Excess oxygen in the system promoting oxidative homocoupling of the boronic acid. | Ensure strict anaerobic conditions; slowly dose the boronic acid over 1 hour. |
| Protodeboronation | High temperature combined with water degrades the boronic acid. | Lower reaction temperature to 80 °C; substitute the boronic acid with a pinacol ester (BPin). |
References
- 2-chloro-6-phenyl-4-(trifluoromethyl)
- Suzuki Coupling - Organic Chemistry Portal
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals
- A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling - Benchchem
Sources
Advanced Derivatization Protocols for 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile in High-Throughput Biological Screening
Mechanistic Rationale & Scaffold Significance
In modern drug discovery, the pyridine-3-carbonitrile (nicotinonitrile) scaffold is a highly privileged structure. Specifically, 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile serves as a versatile, high-value building block for generating focused compound libraries.
The strategic placement of functional groups on this heterocycle dictates both its chemical reactivity and its biological utility:
-
C4-Trifluoromethyl ( CF3 ): This group imparts critical metabolic stability, shielding the core from cytochrome P450-mediated oxidation while tuning the lipophilicity (cLogP) required for passive intracellular membrane permeability.
-
C3-Cyano ( CN ): Acts as a strong electron-withdrawing group (EWG) and serves as a synthetic handle for bioisosteric replacement (e.g., conversion to tetrazoles or amides).
-
C2-Chloro ( Cl ): The prime target for Late-Stage Functionalization (LSF). The synergistic electron withdrawal from the pyridine nitrogen, the C3-cyano, and the C4-trifluoromethyl groups severely depletes electron density at the C2 position. This lowers the lowest unoccupied molecular orbital (LUMO) of the ring, highly stabilizing the anionic Meisenheimer intermediate and making the C2-chloride exceptionally reactive toward Nucleophilic Aromatic Substitution ( SNAr ).
This precise substitution pattern has proven clinically relevant. For example, the derivatization of analogous 2-chloro-4-(trifluoromethyl)nicotinonitriles with cyclic amines recently led to the discovery of LY3522348 , a highly selective and orally efficacious ketohexokinase (KHK) inhibitor advanced by Eli Lilly for metabolic disorders.
Derivatization Strategy & Workflow
To prepare libraries for biological screening (e.g., kinase inhibition or KHK modulation assays), we utilize a divergent synthesis workflow. The primary pathway leverages SNAr to introduce structural diversity at C2, while a secondary pathway modifies the C3-nitrile to alter the physicochemical and hydrogen-bonding profile of the resulting hits.
Workflow for the derivatization and biological screening of the nicotinonitrile scaffold.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. They include specific in-process controls and mechanistic workup steps to ensure that the chemical transformations are successful before proceeding to biological screening.
Protocol A: Microwave-Assisted SNAr at the C2 Position
Objective: Displace the C2-chloro group with diverse aliphatic amines to generate a library of 2-amino derivatives.
-
Causality & Design: Microwave irradiation is selected over conventional heating to rapidly accelerate reaction kinetics (reducing time from >12 hours to 60 minutes), thereby preventing the thermal hydrolysis of the sensitive C3-cyano group. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the protonation of the incoming amine nucleophile without competing for the electrophilic C2 center.
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave-safe vial, dissolve 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile (1.0 eq, 0.5 mmol) in anhydrous Tetrahydrofuran (THF) (3.0 mL).
-
Reagent Addition: Add the desired amine nucleophile (e.g., (S)-2-methylazetidine hydrochloride) (1.5 eq, 0.75 mmol) followed by DIPEA (3.0 eq, 1.5 mmol).
-
Execution: Seal the vial with a Teflon-lined crimp cap. Irradiate in a microwave synthesizer at 130 °C for 60 minutes.
-
In-Process Control (Validation): Sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting material mass peak is <2% relative to the product peak. If incomplete, re-subject to microwave heating for 15-minute intervals.
-
Mechanistic Workup: Partition the mixture between Ethyl Acetate (EtOAc) (15 mL) and 1 N aqueous HCl (15 mL).
-
Validation Rationale: The acidic wash selectively protonates unreacted aliphatic amines and DIPEA, pulling them into the aqueous layer. The product remains in the organic layer because the highly electron-withdrawing pyridine core severely reduces the basicity of the newly formed C2-amine.
-
-
Isolation: Wash the organic layer with brine (15 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Protocol B: C3-Nitrile Conversion to 1H-Tetrazole
Objective: Convert the C3-cyano group into a 1H-tetrazole (a classical bioisostere for carboxylic acids) to enhance aqueous solubility and alter target binding kinetics.
-
Causality & Design: The [3+2] cycloaddition of an azide to a sterically hindered nitrile requires an acidic proton source to generate hydrazoic acid ( HN3 ) in situ. Ammonium chloride ( NH4Cl ) is paired with sodium azide ( NaN3 ) in DMF to provide a controlled, safer release of the reactive HN3 species compared to using neat acids.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the C2-derivatized nicotinonitrile (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL).
-
Reagent Addition: Add NaN3 (3.0 eq, 1.5 mmol) and NH4Cl (3.0 eq, 1.5 mmol).
-
Execution: Heat the mixture to 120 °C under a nitrogen atmosphere for 12–16 hours.
-
In-Process Control (Validation): Monitor via TLC (Dichloromethane/Methanol 9:1). The successful formation of the tetrazole is confirmed by the appearance of a highly polar, UV-active spot at a significantly lower Rf than the starting nitrile.
-
Mechanistic Workup: Cool to room temperature and quench with 1 N aqueous HCl (10 mL) inside a well-ventilated fume hood.
-
Validation Rationale: This step safely neutralizes unreacted azides and ensures the tetrazole product is fully protonated (non-ionized) so it can be efficiently extracted into EtOAc (3 x 15 mL). Wash the combined organics with water (3 x 20 mL) to strip residual DMF.
-
Quantitative Data & Library Profiling
Prior to high-throughput screening, it is critical to profile the physicochemical properties of the generated library. The table below summarizes quantitative reaction data and calculated ADME-relevant properties for representative C2-derivatives synthesized via Protocol A.
| Derivative (Nucleophile) | Reaction Time (min) | Isolated Yield (%) | MW ( g/mol ) | cLogP | PSA (Ų) |
| (S)-2-Methylazetidine | 60 | 85 | 317.3 | 4.1 | 52.0 |
| Morpholine | 60 | 92 | 333.3 | 3.5 | 61.2 |
| 1-Methylpiperazine | 60 | 88 | 346.4 | 3.2 | 55.3 |
| Sodium Methoxide | 30 | 95 | 278.2 | 3.8 | 61.4 |
Data Interpretation: The introduction of varied nucleophiles allows for the systematic tuning of lipophilicity (cLogP ranging from 3.2 to 4.1) and Polar Surface Area (PSA), ensuring the library spans a diverse chemical space suitable for optimizing both target affinity and pharmacokinetic exposure.
References
-
Title: Identification of LY3522348: A Highly Selective and Orally Efficacious Ketohexokinase Inhibitor Source: Journal of Medicinal Chemistry (2023) URL: [Link]
"challenges in the synthesis of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile"
Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the synthetic challenges associated with 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS: 114084-91-2). This compound is a highly privileged scaffold in [1]. However, the synergistic electron-withdrawing effects of the trifluoromethyl (-CF 3 ) and cyano (-CN) groups severely deactivate the pyridine core, making standard electrophilic and nucleophilic transformations prone to failure or [2].
This guide provides self-validating protocols, mechanistic insights, and targeted troubleshooting to ensure reproducibility and high fidelity in your synthetic workflows.
Mechanistic Workflow & Visualization
The standard bench-scale and industrial approach involves a two-step sequence: a base-catalyzed Knoevenagel condensation/cyclization followed by a Vilsmeier-Haack-type .
Caption: Two-step synthetic workflow for 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile Objective: Construct the functionalized pyridine core with strict regiocontrol.
-
Preparation: In a dry flask, dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 eq) and cyanoacetamide (1.1 eq) in absolute ethanol (0.5 M).
-
Catalysis: Add piperidine (0.2 eq) dropwise.
-
Causality: Piperidine acts as a kinetic base to deprotonate the acidic α -protons of cyanoacetamide, initiating the Knoevenagel condensation. The strong polarization induced by the -CF 3 group directs the initial nucleophilic attack to the adjacent carbonyl, ensuring high [1].
-
-
Cyclization: Reflux the mixture for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The intermediate will precipitate as a dense solid.
-
Validation: Cool to 0 °C, filter, and wash with cold ethanol. The product must exhibit a strong -OH/-NH stretch in IR spectroscopy (~3100-2800 cm⁻¹) indicating the pyridone tautomer, and a sharp -CN stretch (~2220 cm⁻¹).
Protocol B: Deoxychlorination to Target Compound Objective: Convert the deactivated pyridone to the 2-chloro derivative.
-
Activation: Suspend the 2-hydroxy intermediate in neat POCl 3 (5.0 eq). Add N,N-Dimethylformamide (DMF) (0.1 eq) at room temperature.
-
Causality: Neat POCl 3 is insufficiently electrophilic to activate the highly deactivated pyridone oxygen. DMF reacts with POCl 3 to form the highly reactive Vilsmeier reagent (chloroiminium ion), which rapidly O-phosphitylates the [3].
-
-
Reaction: Heat the mixture to 100-105 °C for 3-4 hours. The suspension will become a homogeneous dark solution.
-
Quench (Critical Step): Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess POCl 3 . Dissolve the residue in dichloromethane (DCM) and drip slowly into vigorously stirred crushed ice. Maintain internal temperature < 20 °C.
-
Validation: Extract with DCM, wash with saturated NaHCO 3 , dry over Na 2 SO 4 , and concentrate. The complete disappearance of the broad -OH/-NH IR stretch confirms full conversion.
Troubleshooting & FAQs
Q1: My chlorination reaction is stalling at 40-50% conversion. How can I drive it to completion?
-
Analysis: The pyridine core is severely electron-deficient. The combined inductive (-I) and mesomeric (-M) effects of the -CF 3 , -CN, and phenyl groups drastically reduce the nucleophilicity of the pyridone oxygen, making standard POCl 3 [2].
-
Solution: If catalytic DMF is insufficient, switch to a synergistic reagent system. Add 1.2 equivalents of N,N-dimethylaniline to the POCl 3 mixture. The aniline derivative acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, significantly lowering the activation energy for the S N Ar chloride addition.
Q2: After the POCl 3 quench, my NMR and IR data show the disappearance of the nitrile (-CN) group. What happened?
-
Analysis: The -CN group is highly susceptible to acid-catalyzed hydrolysis. If the POCl 3 reaction mixture is quenched directly into warm water, the violent exothermic hydrolysis of POCl 3 generates concentrated, boiling HCl in localized micro-environments. This rapidly hydrolyzes the nitrile to a primary amide (-CONH 2 ) or carboxylic acid (-COOH).
-
Solution: Implement a strict "reverse quench" protocol. Always remove the bulk of the unreacted POCl 3 via vacuum distillation first. Then, dilute the residue in an inert solvent and add it dropwise to a large excess of crushed ice, ensuring the internal temperature never exceeds 20 °C.
Q3: HPLC analysis of my Step 1 (2-hydroxy intermediate) shows a persistent regioisomeric impurity at 15%. How do I improve regioselectivity?
-
Analysis: While the -CF 3 group strongly directs the initial condensation, the use of a relatively strong base like piperidine at reflux can lead to thermodynamic equilibration, allowing the cyanoacetamide to attack the phenyl-adjacent carbonyl.
-
Solution: Shift from thermodynamic to kinetic control by buffering the base. Use piperidinium acetate (prepared in situ from equimolar piperidine and glacial acetic acid) instead of free piperidine. This lowers the pH, slows the reaction slightly, and locks the reaction into the kinetically favored pathway dictated by the -CF 3 group's polarization.
Quantitative Data: Chlorination Parameter Optimization
To assist in your experimental design, the following table summarizes the causal relationship between reagent systems and reaction fidelity during the deoxychlorination step.
| Reagent System | Temp (°C) | Time (h) | Conversion (%) | Primary Impurity Profile |
| POCl 3 (Neat) | 100 | 12 | < 45% | Unreacted starting material |
POCl
3
| 105 | 4 | > 95% | Trace amide (if quenched poorly) |
| POCl
3
| 110 | 3 | > 98% | None (Clean conversion) |
| SOCl
2
| 80 | 24 | < 15% | Unreacted starting material |
| PCl 5 / POCl 3 | 110 | 6 | ~ 85% | Tarry byproducts / Decomposition |
Mechanistic Pathway Visualization
Understanding the Vilsmeier-Haack activation is critical for troubleshooting this synthesis.
Caption: Mechanistic activation of the deactivated 2-pyridone oxygen by Vilsmeier reagent.
References
-
Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters.[Link]
-
Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. ChemistrySelect.[Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science (PMC).[Link]
-
THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]
Sources
Technical Support Center: Purification of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with the isolation and purification of 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile from complex reaction mixtures.
Scientific Rationale & Overview
The synthesis of highly substituted, electron-deficient pyridines typically involves the deoxychlorination of a 2-hydroxy (or 2-pyridone) precursor using phosphorus oxychloride (POCl₃), often catalyzed by phosphorus pentachloride (PCl₅) or DMF[1]. The resulting post-reaction matrix is highly complex, containing the intensely lipophilic target product, unreacted polar precursors, excess phosphorylating agents, and strongly acidic byproducts (HCl, H₃PO₄).
Because the pyridine ring is heavily deactivated by three electron-withdrawing groups (–CN, –CF₃, and –Cl), the molecule is relatively stable to acidic conditions but highly susceptible to nucleophilic aromatic substitution (S_NAr) by strong bases or unquenched thermal hydrolysis[2]. Therefore, the purification workflow must be a meticulously controlled, self-validating system designed to isolate the non-polar product while strictly preventing its reversion to the 2-hydroxy starting material.
Experimental Workflow
Workflow for the purification of 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile.
Step-by-Step Purification Protocol
Phase 1: Reagent Quenching (The Critical Step)
-
Vacuum Distillation: Cool the reaction mixture to 50–55 °C. Remove the bulk of the excess POCl₃ via short-path vacuum distillation[1].
-
Causality: POCl₃ reacts violently with water. Removing the excess mechanically minimizes the severe exotherm during the aqueous quench, protecting the newly formed C–Cl bond from thermal hydrolysis.
-
Self-Validation Check: The distillation residue should present as a thick, dark syrup. The volume of recovered POCl₃ in the receiving flask should roughly equal the excess volume initially added.
-
-
Ice-Water Quench: Slowly pour the syrupy residue into crushed ice (at least 5× the volume of the residue) under vigorous mechanical stirring. Maintain the internal temperature strictly below 15 °C.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ dropwise until the pH stabilizes at 7.5–8.0[1].
-
Causality: NaHCO₃ is a mild base. Using strong bases like NaOH or KOH will trigger rapid S_NAr of the activated 2-chloro position, reverting your product back to the 2-hydroxy precursor.
-
Self-Validation Check: CO₂ evolution (bubbling) will completely cease when neutralization is achieved.
-
Phase 2: Liquid-Liquid Extraction
-
Extraction: Extract the neutralized aqueous mixture with Ethyl Acetate (EtOAc) (3 × 1/3 volume of the aqueous phase).
-
Causality: The target molecule is highly lipophilic due to the phenyl and CF₃ groups, partitioning cleanly into the organic phase while phosphoric salts remain in the aqueous layer.
-
-
Washing & Drying: Wash the combined organic layers sequentially with deionized water and brine. Dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure.
-
Self-Validation Check: The resulting crude product should be a light brown solid or viscous oil.
-
Phase 3: Chromatographic Isolation
-
Silica Gel Chromatography: Load the crude mixture onto a silica gel column. Elute with a gradient of 5% to 15% EtOAc in Hexanes[3].
-
Causality: The 2-chloro product is non-polar and elutes rapidly. Any unreacted 2-hydroxy precursor acts as a strong hydrogen-bond donor and is retained heavily on the polar silica stationary phase.
-
Self-Validation Check: TLC (UV 254 nm) should show the product as a distinct, high-R_f spot (~0.6 in 15% EtOAc/Hexanes).
-
Quantitative Data & Specifications
| Parameter | Value / Description |
| Chemical Formula | C₁₃H₆ClF₃N₂ |
| Molecular Weight | 282.65 g/mol |
| Target Purity | > 98% (HPLC / NMR) |
| Physical State | Light brown solid or viscous oil |
| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in Water |
| TLC R_f Value | ~0.60 (15% EtOAc in Hexanes) |
| Chromatography Eluent | 5% to 15% EtOAc in Hexanes gradient |
Troubleshooting Guide
Logical troubleshooting pathway for diagnosing low yields during purification.
Q: My product yield is unexpectedly low, and TLC shows a massive baseline spot. What happened? A: The most common cause is thermal hydrolysis during the POCl₃ quench. If the internal temperature exceeded 20 °C, or if you used a strong base (like NaOH) instead of NaHCO₃ for neutralization, the highly activated 2-chloro position underwent nucleophilic attack by water/hydroxide, reverting the product to the polar 2-hydroxy precursor (which stays on the TLC baseline).
Q: I have a stubborn emulsion during the EtOAc extraction. How do I break it? A: Emulsions in this workflow are typically caused by suspended phosphate salts from the POCl₃ hydrolysis. To break the emulsion:
-
Add more saturated brine to the separatory funnel to increase the ionic strength of the aqueous layer.
-
Filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts.
-
Allow the funnel to sit undisturbed for 15–30 minutes.
Q: The isolated product is contaminated with a phosphorus-containing impurity. How can I remove it? A: Residual phosphoric acid derivatives often co-extract if the neutralization step was incomplete. Re-dissolve your crude product in EtOAc and perform a secondary wash with 1M NaOH (briefly, <2 minutes to avoid S_NAr), immediately followed by a brine wash. Alternatively, ensure your silica gel column is properly conditioned; phosphorus impurities typically bind strongly to silica and will not co-elute with the non-polar product in 10% EtOAc/Hexanes.
Frequently Asked Questions (FAQs)
Q: Why is PCl₅ often added alongside POCl₃ in this specific reaction? A: While POCl₃ alone can chlorinate many 2-pyridones, the presence of the strongly electron-withdrawing –CF₃ and –CN groups makes the oxygen atom of the 2-hydroxy precursor less nucleophilic. PCl₅ acts as a more aggressive chlorinating agent to drive the reaction to completion[1].
Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate for the extraction? A: Yes, DCM is an excellent solvent for this extraction and often separates from the aqueous layer faster than EtOAc due to its higher density. However, EtOAc is generally preferred in modern protocols due to its lower toxicity and better environmental profile. If using DCM, remember that the organic layer will be the bottom layer in your separatory funnel.
References
- Title: 2-CHLORO-6-(TRIFLUOROMETHYL)
- Title: Synthesis of 2‐Chloro‐6‐(trifluoromethyl)
- Source: benchchem.
Sources
Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and side reactions encountered during the synthesis of 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile .
This molecule is a highly valued building block in medicinal chemistry and agrochemical development due to the lipophilicity and metabolic stability imparted by its trifluoromethyl (-CF₃) group. The critical synthetic step involves the conversion of the 2-pyridone precursor (2-hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile) to the 2-chloropyridine derivative. While seemingly straightforward, this halogenation is prone to specific side reactions—most notably nitrile hydrolysis and incomplete conversion—if the thermodynamic and kinetic parameters are not strictly controlled [1].
Mechanistic Pathway & Side Reaction Branches
To effectively troubleshoot, we must first understand the causality of the reaction. The conversion relies on the tautomerization of the 2-pyridone to its 2-hydroxy form, followed by activation with a chlorinating agent to form a highly reactive imidoyl chloride (or phosphorodichloridate) intermediate . Side reactions occur when nucleophiles (like water during workup) outcompete the chloride ion, or when the activation energy barrier for the intermediate is not met [4].
Reaction pathway of 2-chloro-6-phenyl-4-(CF3)nicotinonitrile highlighting side reaction branches.
Diagnostic FAQs & Troubleshooting Guide
Q1: My LC-MS shows a significant M+18 byproduct. Why is my nitrile group converting to a primary amide?
The Causality: The M+18 peak indicates the hydration of your cyano (-CN) group to a primary amide (-CONH₂). This is the most common side reaction when using Phosphorus Oxychloride (POCl₃). POCl₃ reacts violently with water during the aqueous quench, generating hydrogen chloride (HCl) and phosphoric acid (H₃PO₄) in a highly exothermic reaction [4]. The combination of localized extreme heat and strong aqueous acid catalyzes the hydration of the electrophilic nitrile carbon. The Solution: You must control the thermodynamics of the quench. Never add water directly to the reaction mixture. Instead, slowly drip the reaction mixture into a large excess of vigorously stirred, crushed ice. Keep the internal temperature strictly below 20°C. Alternatively, neutralize the quench mixture concurrently with a cold buffer to prevent the pH from dropping too low [1].
Q2: I am seeing 15-20% unreacted 2-hydroxy starting material even after 12 hours of reflux. How do I drive the reaction to completion?
The Causality: The hydroxyl group of the 2-pyridone tautomer is a relatively poor nucleophile. If you are using neat POCl₃ without an organic base, the formation of the reactive intermediate is kinetically starved. Furthermore, as the reaction proceeds, HCl is generated, which can protonate the starting material and halt the reaction. The Solution: Introduce a catalytic or stoichiometric amount of an organic base (e.g., N,N-dimethylaniline, pyridine, or tri-n-propylamine) [2]. The base serves a dual purpose: it deprotonates the 2-hydroxy group (increasing its nucleophilicity to attack the chlorinating agent) and acts as an acid scavenger to neutralize generated HCl, driving the equilibrium forward.
Q3: POCl₃ generates massive amounts of phosphorus wastewater. Is there a greener, highly selective alternative that avoids these side reactions?
The Causality: Yes. Bis(trichloromethyl)carbonate, commonly known as triphosgene , is an excellent alternative. Triphosgene decomposes in situ to yield phosgene, which reacts cleanly with the 2-hydroxy group. The only byproducts are CO₂ and HCl, completely eliminating phosphorus-containing wastewater and significantly reducing the risk of exothermic nitrile hydrolysis during workup [3]. The Solution: Switch to Protocol B (below). By dissolving the starting material and triphosgene in an organic solvent (like petroleum ether or dichloroethane) and adding an organic base at controlled temperatures (45–60°C), you can achieve >90% yields with a pristine impurity profile [3].
Quantitative Data: Chlorinating Agent Comparison
To aid in your experimental design, the following table summarizes the performance metrics of common chlorinating agents used for this specific scaffold based on process chemistry optimizations [1][2][3].
| Chlorinating Agent | Typical Temp | Reaction Time | Primary Side Reaction | Est. Yield | Green Chemistry Profile |
| POCl₃ (Neat) | 90–100°C (Reflux) | 4–10 hours | Nitrile Hydrolysis (Amide) | 75–85% | Poor (High phosphorus waste, exothermic quench) |
| Triphosgene | 45–60°C | 2–8 hours | Unreacted SM (if base is low) | 85–95% | Good (No P-waste, easy workup; Note: Toxic gas risk) |
| SOCl₂ | 70–80°C (Reflux) | 6–12 hours | Isomeric Impurities | 70–80% | Moderate (SO₂ off-gassing, slower kinetics) |
Validated Experimental Protocols
Every protocol described here is a self-validating system; the steps are designed not just to synthesize the molecule, but to actively suppress the side reactions discussed above.
Protocol A: Optimized POCl₃ Chlorination (Hydrolysis-Suppressed)
Use this protocol if triphosgene is unavailable, utilizing strict thermal control to prevent amide formation.
-
Reactor Charging: In a dry, inert-gas-purged 3-neck flask, suspend 2-hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile (1.0 eq) in POCl₃ (5.0 eq).
-
Base Addition (Kinetic Activation): Cool the suspension to 0–5°C using an ice bath. Slowly add N,N-dimethylaniline (1.2 eq) dropwise over 30 minutes. Self-Validation: The mixture should become homogeneous as the base facilitates the formation of the soluble intermediate.
-
Reflux: Gradually heat the reaction mixture to 95°C and maintain for 4–6 hours. Monitor the disappearance of the SM via HPLC.
-
Controlled Quench (Hydrolysis Prevention): Cool the reaction mixture to room temperature. Prepare a separate large beaker with a 10-fold volumetric excess of crushed ice and water. Slowly transfer the reaction mixture into the vigorously stirred ice, ensuring the internal temperature never exceeds 20°C.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with cold saturated NaHCO₃ until the pH is neutral, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target nitrile.
Protocol B: Triphosgene Chlorination (Green & High-Yield)
Use this protocol for scale-up to avoid phosphorus waste and eliminate aqueous exotherms [3].
-
Solvent Setup: Dissolve 2-hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile (1.0 eq) and bis(trichloromethyl)carbonate (triphosgene, 1.2 eq) in a non-polar organic solvent (e.g., petroleum ether or 1,2-dichloroethane) at room temperature.
-
Base Catalysis: Cool the reactor to 10–25°C. Add an organic base such as tri-n-propylamine (1.5 eq) dropwise over 1 hour. Note: The base triggers the decomposition of triphosgene into the active chlorinating species.
-
Heating: Post-addition, raise the temperature to 45–60°C. Allow the reaction to proceed for 2–8 hours under continuous stirring.
-
Workup: Because there is no excess POCl₃, the quench is mild. Cool to room temperature, add water to dissolve the amine-hydrochloride salts, and separate the phases.
-
Purification: Wash the organic phase with brine, dry, and evaporate the solvent to obtain highly pure 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile.
References
- BenchChem. "Synthesis and Properties of 2-Chloro-3-cyanopyridine Derivatives: A Technical Guide." BenchChem.
- BenchChem. "Technical Support Center: Synthesis of 2-chloro-3-cyano-pyridine 1-oxide." BenchChem.
- Google Patents. "CN101659637A - Preparation method of 2-chloro-3-cyanopyridine." Google Patents.
- Wikipedia. "Phosphoryl chloride." Wikipedia.
Technical Support Center: Troubleshooting Low Yield in 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, tar formation, or incomplete conversion during the synthesis of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS 114084-91-2)[1].
The critical step in this synthesis is the deoxychlorination of the precursor, 6-phenyl-4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, using Phosphorus Oxychloride (POCl₃). While conceptually simple, this nucleophilic aromatic substitution is notoriously problematic when applied to highly electron-deficient heterocycles.
Mechanistic Insight: Why Neat POCl₃ Fails
To troubleshoot effectively, we must understand the causality of the failure. The starting 2-pyridone is heavily deactivated by two strong electron-withdrawing groups: the trifluoromethyl (-CF₃) group at C4 and the cyano (-CN) group at C3. These groups drastically reduce the nucleophilicity of the tautomeric C2-hydroxyl oxygen.
When using neat POCl₃, the oxygen is insufficiently nucleophilic to attack the phosphorus atom, leading to stalled reactions. To overcome this, the addition of N,N-Dimethylformamide (DMF) is required. DMF reacts with POCl₃ to form a highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion). This intermediate readily O-phosphitylates the deactivated pyridone, creating an excellent leaving group that facilitates the subsequent nucleophilic attack by the chloride ion[2].
Mechanistic pathway of DMF-catalyzed POCl3 deoxychlorination via Vilsmeier-Haack activation.
Troubleshooting FAQs
Q1: My starting material is unreacted even after 12 hours at reflux. How do I drive the reaction to completion? A: The lack of conversion is due to the poor nucleophilicity of the deactivated pyridone oxygen. Solution: Do not rely on neat POCl₃. Add a catalytic to stoichiometric amount (0.1 to 1.0 equivalents) of anhydrous DMF to generate the Vilsmeier reagent in situ[2]. Alternatively, a tertiary amine base like N,N-dimethylaniline can be used to catalyze the formation of the active phosphorylating species.
Q2: The reaction turns into a black, intractable tar, and my isolated yield is <20%. What is causing this degradation? A: Refluxing neat POCl₃ (boiling point ~105°C) creates a harsh thermal environment. Localized overheating causes the highly functionalized pyridine ring to polymerize or degrade into tar. Solution: Dilute the reaction mixture using an inert, high-boiling solvent such as Toluene or Chlorobenzene. This regulates the thermal load, allows you to lower the external bath temperature to 90°C, and prevents the accumulation of degradative byproducts.
Q3: TLC shows complete conversion to the 2-chloropyridine, but my yield drops significantly after the aqueous workup. Where is my product going? A: Your product is hydrolyzing back to the starting 2-pyridone. The newly formed C-Cl bond in 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile is highly activated toward nucleophilic aromatic substitution by the adjacent -CN and -CF₃ groups. If you quench the reaction by pouring water into the POCl₃ mixture, the violently exothermic hydrolysis of excess POCl₃ spikes the temperature, causing water to displace the chloride[3]. Solution: Perform a strict "reverse quench." Pour the cooled reaction mixture dropwise into a large volume of vigorously stirred ice-water, ensuring the internal temperature never exceeds 20°C.
Decision tree for troubleshooting low yield in 2-chloropyridine synthesis.
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal relationship between reaction conditions and the isolated yield of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile.
| Condition Profile | POCl₃ (Equiv) | Additive / Catalyst | Solvent System | Temp (°C) | Workup Method | Isolated Yield (%) | Primary Issue Observed |
| Baseline | 10.0 (Neat) | None | None | 105 | Direct Water Quench | < 15% | Incomplete conversion & Tar |
| Attempt 1 | 5.0 | DMF (0.1 eq) | None | 105 | Direct Water Quench | 45% | Product hydrolysis during workup |
| Attempt 2 | 3.0 | DMF (0.5 eq) | Toluene | 90 | Reverse Ice Quench | 88% | Optimal (Clean conversion) |
Optimized Experimental Protocol
This self-validating protocol incorporates the troubleshooting principles discussed above to ensure high fidelity and yield[3].
Reagents & Materials:
-
6-phenyl-4-(trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv)
-
Phosphorus Oxychloride (POCl₃) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.5 equiv)
-
Anhydrous Toluene (5 volumes)
-
Crushed ice and Deionized Water
Step-by-Step Methodology:
-
Vilsmeier Reagent Formation: In an oven-dried, argon-flushed round-bottom flask, add anhydrous Toluene and POCl₃ (3.0 equiv). Cool the mixture to 0°C using an ice bath. Add anhydrous DMF (0.5 equiv) dropwise. Stir for 15 minutes to allow the chloroiminium intermediate to form.
-
Substrate Addition: Add the 2-pyridone starting material (1.0 equiv) portion-wise to the chilled mixture.
-
Controlled Heating: Equip the flask with a reflux condenser. Gradually heat the reaction mixture to an internal temperature of 90°C. Maintain this temperature for 4 to 6 hours.
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The highly non-polar 2-chloropyridine product will elute significantly faster than the polar 2-pyridone. Proceed to workup only when the starting material spot is completely absent.
-
Concentration (Optional but Recommended): If facility protocols permit, distill off approximately 50% of the excess Toluene and unreacted POCl₃ under reduced pressure to minimize the exothermic load during the quench.
-
Reverse Quench (Critical Step): Cool the remaining reaction mixture to room temperature. Prepare a large beaker with vigorously stirring crushed ice and water (at least 10x the reaction volume). Transfer the reaction mixture into an addition funnel and add it dropwise to the ice water. Self-Validation: Monitor the internal temperature of the quench bath; adjust the addition rate to ensure it strictly remains below 20°C to prevent hydrolysis[3].
-
Isolation: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with cold saturated NaHCO₃ solution until the aqueous phase is neutral (pH ~7), followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile. Purify via recrystallization or silica gel chromatography if necessary.
References
-
Title: A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 12. A General Synthesis of 2-Chloropyridines and 2-Pyridones. Source: Journal of the Chemical Society, Perkin Transactions 1, 1984, 1173. (Meth-Cohn, O.; Westwood, K. T.) URL: [Link]
-
Title: 2-benzylamino-6-phenyl-4-trifluoromethylnicotinonitrile - CAS 114084-94-5 Reactions and Synthesis of Precursor 114084-91-2. Source: MolAid Chemical Database. URL: [Link]
Sources
Technical Support Center: Analytical Methods for Impurities in 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Welcome to the technical support hub for the analysis of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into detecting and quantifying impurities in this complex active pharmaceutical ingredient (API).
Compound Overview & Importance of Impurity Profiling
2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS No. 114084-91-2) is a highly functionalized heterocyclic compound, often used as a key building block in the synthesis of pharmaceuticals and specialty chemicals.[1] Its structure, featuring a chlorinated pyridine ring, a phenyl group, and a trifluoromethyl group, makes it a versatile but complex molecule to analyze.
Impurity profiling is critical for ensuring the safety, efficacy, and quality of any final drug product. Regulatory bodies like the FDA and EMA, following ICH guidelines, mandate strict control over impurities.[2][3][4] This guide provides the foundational knowledge and practical troubleshooting advice to establish robust analytical methods for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile?
A1: Impurities can be broadly classified into organic, inorganic, and residual solvents.[2][5] For this specific compound, organic impurities are of primary concern and typically include:
-
Starting Materials: Unreacted precursors from the synthesis pathway.
-
Intermediates: Partially reacted molecules.
-
By-products: Formed from side reactions, such as hydrolysis of the nitrile group or displacement of the chloro-substituent.
-
Degradation Products: Arising from storage or exposure to stress conditions (light, heat, humidity).
Q2: Which analytical technique is most suitable for purity assessment?
A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse method for purity and impurity analysis of this compound. Its non-volatile and chromophoric nature makes it ideal for HPLC. Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is better suited for identifying volatile organic impurities and residual solvents.[6][7]
Q3: What are the regulatory thresholds for reporting and identifying impurities?
A3: The thresholds are defined by the International Council for Harmonisation (ICH) Q3A(R2) guidelines and depend on the maximum daily dose of the drug.[2][4][8] Key thresholds include:
-
Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically ≥0.05%.
-
Identification Threshold: The level above which the structure of an impurity must be determined. This often starts at 0.10% or 1.0 mg per day intake, whichever is lower.
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[2][3]
Table 1: ICH Q3A Thresholds for Impurity Reporting, Identification, and Qualification
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | ≥ 0.05% | ≥ 0.10% or 1.0 mg TDI, whichever is lower | ≥ 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | ≥ 0.03% | ≥ 0.05% | ≥ 0.05% |
| *TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) Guidelines.[2] |
Core Analytical Strategy: Reversed-Phase HPLC
RP-HPLC is the preferred method due to the compound's polarity and UV absorbance. A C18 column is an excellent starting point.
Experimental Protocol: RP-HPLC Method for Purity Analysis
This protocol provides a robust starting point. Method validation according to ICH Q2(R1) guidelines is mandatory for use in a regulated environment.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 40% B
-
18.1-25 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm (Verify with a UV scan of the main analyte).[9]
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.[6]
-
Ensure the sample is fully dissolved. Use of an ultrasonic bath may be necessary.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column and system blockage.[10]
-
Workflow for HPLC Impurity Analysis
Caption: General workflow for HPLC-based impurity analysis.
Troubleshooting Guide for HPLC Analysis
This section addresses common chromatographic problems in a Q&A format.
Problem 1: Peak Tailing for the Main Analyte Peak
-
Q: My main peak is asymmetrical and tailing. What are the likely causes?
-
A: Peak tailing is one of the most common HPLC issues.[11][12] For a molecule like this, the primary causes are often:
-
Secondary Silanol Interactions: The basic nitrogen atom on the pyridine ring can interact with acidic residual silanol groups on the silica-based C18 column. This is a very common cause of tailing for basic analytes.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape.[13]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[12]
-
-
-
Q: How can I fix peak tailing?
-
A: Follow these steps systematically:
-
Adjust Mobile Phase pH: The use of 0.1% formic acid (approx. pH 2.7) in the mobile phase is intended to protonate the basic nitrogen, minimizing silanol interactions. Ensure the acid is fresh and accurately prepared.
-
Reduce Sample Load: Dilute your sample by a factor of 5 and re-inject. If the peak shape improves significantly, you were likely experiencing mass overload.[12]
-
Use a High-Purity, End-Capped Column: Modern columns with advanced end-capping are designed to minimize exposed silanols. If using an older column, consider replacing it.
-
Consider a Different Column: A column with low silanol activity may provide a better peak shape.[14]
-
-
Problem 2: Appearance of Unexpected Peaks (Ghost Peaks)
-
Q: I see peaks in my blank (solvent injection) chromatogram. What are they?
-
A: These are known as "ghost peaks" and typically originate from contamination.[13] Common sources include:
-
Contaminated Mobile Phase: Impurities in solvents or water, or bacterial growth in un-buffered aqueous phases.
-
Sample Carryover: Residue from a previous, more concentrated injection sticking to the injector needle or valve.
-
Leachables: Compounds leaching from vials, caps, or solvent filters.[11]
-
-
-
Q: How do I eliminate ghost peaks?
-
A:
-
Prepare Fresh Mobile Phase: Always use high-purity, HPLC-grade solvents and freshly prepared aqueous phases.
-
Implement a Needle Wash: Program a strong needle wash (e.g., with 100% acetonitrile or isopropanol) in your autosampler sequence.
-
Run Blanks: Inject a blank after a high-concentration sample to confirm carryover is not an issue. If it is, optimize the needle wash routine.
-
-
Problem 3: Poor Resolution Between Impurity and Main Peak
-
Q: An impurity peak is co-eluting or is very close to my main API peak. How can I improve the separation?
-
A: Improving resolution requires modifying the chromatographic conditions to alter selectivity.
-
Modify the Gradient Slope: Make the gradient shallower (i.e., increase the gradient time for the same %B change). This gives the peaks more time to separate.
-
Change the Organic Modifier: Replace acetonitrile with methanol (or vice versa). The different solvent properties will alter the elution order and selectivity.
-
Adjust the Temperature: Increasing or decreasing the column temperature can affect selectivity and improve resolution.
-
-
Troubleshooting Decision Tree: Poor Peak Shape
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Alternative & Complementary Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is essential for identifying and quantifying volatile and semi-volatile impurities that are not amenable to HPLC analysis. This includes residual solvents from the synthesis and potential halogenated by-products.[15][16][17][18]
-
Typical Application: Analysis of residual solvents (e.g., hexane, ethyl acetate used during purification).[19]
-
Methodology: Headspace GC is often employed for residual solvent analysis to avoid injecting the non-volatile API onto the GC column. For other semi-volatile impurities, a liquid injection onto a low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is common.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For definitive identification of unknown impurities detected by HPLC-UV, LC-MS is the gold standard. It provides molecular weight and fragmentation data, which are crucial for structure elucidation. High-resolution mass spectrometry (HRMS), such as LC/Q-TOF, offers highly accurate mass measurements, enabling the determination of elemental composition.[20]
References
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
ResearchGate. Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Retrieved from [Link]
-
SIELC Technologies. Separation of Nicotinonitrile 1-oxide on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (2005, March 15). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]
-
MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
-
Separation of Some Halogenated Phenols by GC-MS. (n.d.). Retrieved from [Link]
-
PMC. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]
-
Patel Jignesh V., et al. (2014, April 15). RESEARCH ARTICLE. International Journal of Pharmaceutics and Drug Analysis. Retrieved from [Link]
-
bevital.no. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography | Request PDF. Retrieved from [Link]
-
Agilent. Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF. Retrieved from [Link]
-
LCGC International. (2026, March 12). Determination of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
-
CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
Sources
- 1. 114084-91-2|2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile|BLD Pharm [bldpharm.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. ijpda.org [ijpda.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bvchroma.com [bvchroma.com]
- 14. Separation of Nicotinonitrile 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. asianpubs.org [asianpubs.org]
- 19. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINONITRILE | 386704-06-9 [chemicalbook.com]
- 20. agilent.com [agilent.com]
"biological activity of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile compared to known inhibitors"
For researchers and drug development professionals, the Signal Transducer and Activator of Transcription 3 (STAT3) protein represents a critical and compelling target, particularly in oncology and inflammatory diseases. Its role as a key node in cellular signaling pathways has led to a concerted effort to develop potent and selective inhibitors. While the biological activity of novel chemical entities such as 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile is of considerable interest, publicly available data on its specific biological activity and targets remain limited.
This guide, therefore, provides a comparative analysis of well-characterized STAT3 and upstream Janus Kinase (JAK) inhibitors, offering a framework for evaluating new compounds. We will delve into the mechanisms of action, comparative potencies, and the experimental methodologies crucial for characterizing such agents.
The STAT3 Signaling Pathway: A Central Hub for Cellular Processes
The JAK-STAT pathway is a principal signaling cascade that transduces signals from a variety of cytokines and growth factors from the cell membrane to the nucleus, regulating gene expression involved in proliferation, survival, and differentiation.[1] Persistent or aberrant STAT3 activation is a hallmark of numerous cancers and inflammatory conditions, making it a prime target for therapeutic intervention.[1][2]
The canonical STAT3 activation pathway involves the following key steps:
-
Ligand Binding and Receptor Dimerization: Cytokines or growth factors bind to their cognate receptors, inducing receptor dimerization.
-
JAK Activation: This dimerization brings receptor-associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation.
-
STAT3 Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for the SH2 domain of STAT3.
-
STAT3 Dimerization and Nuclear Translocation: Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event triggers the formation of STAT3-STAT3 homodimers (or heterodimers with other STAT proteins) via reciprocal SH2 domain-phosphotyrosine interactions.[3]
-
DNA Binding and Gene Transcription: The STAT3 dimer translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[1] These target genes include those involved in cell cycle progression (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-xL, Mcl-1), and angiogenesis (e.g., VEGF).[3]
Diagram of the JAK-STAT3 Signaling Pathway
Caption: Canonical JAK-STAT3 signaling cascade.
Comparative Analysis of Inhibition Strategies and Key Compounds
A variety of strategies have been employed to inhibit the STAT3 signaling pathway, each with its own set of advantages and disadvantages. These can be broadly categorized as indirect inhibition (targeting upstream kinases like JAK) and direct inhibition (targeting the STAT3 protein itself).
| Compound | Mechanism of Action | Target(s) | Potency (IC50/Kd) | Key Features |
| Tofacitinib | ATP-competitive inhibitor | JAK1, JAK2, JAK3 | JAK1: ~112 nMJAK2: ~20 nMJAK3: ~1 nM[4] | Orally bioavailable; broad inhibition of multiple cytokine pathways; approved for autoimmune diseases.[5][6] |
| Stattic | Direct STAT3 Inhibitor | STAT3 SH2 Domain | ~5.1 µM (cell-free)[1][7][8][9] | Prevents STAT3 dimerization and nuclear translocation; widely used as a research tool.[1][7][8] |
| BP-1-102 | Direct STAT3 Inhibitor | STAT3 SH2 Domain | Kd: 504 nMIC50: ~6.8 µM (DNA binding)[10][11][12] | Orally bioavailable; selectively inhibits STAT3-dependent tumor cell growth and survival.[10][11][13] |
| Napabucasin (BBI608) | Direct STAT3 Inhibitor | STAT3 | IC50: 5.6-6.4 µM (Glioblastoma cells)[14]0.57-3.58 µM (Oral Squamous Carcinoma cells)[15] | Orally administered; targets cancer stem cells by inhibiting STAT3-driven gene transcription.[14] |
| SD-36 | PROTAC Degrader | STAT3 | Kd: ~50 nMDC50: 60 nM[2][16][17] | Induces proteasomal degradation of STAT3; highly selective and potent with long-lasting effects in vivo.[2][16][17][18] |
Indirect Inhibition: Targeting Upstream JAKs
Tofacitinib is a first-generation JAK inhibitor that demonstrates the principle of indirect STAT3 modulation.[5] By competitively inhibiting the ATP-binding site of JAK enzymes, it effectively blocks the phosphorylation and subsequent activation of STAT3.[6] Tofacitinib exhibits potent inhibition of JAK3 and JAK2, and to a lesser extent JAK1.[4] This broad-spectrum JAK inhibition leads to the suppression of multiple cytokine signaling pathways, making it an effective therapeutic for autoimmune diseases like rheumatoid arthritis.[4][5]
Direct Inhibition: Targeting the STAT3 Protein
Direct STAT3 inhibitors offer the potential for greater selectivity by targeting the STAT3 protein itself.
Stattic was one of the first non-peptidic small molecules identified to directly inhibit STAT3. It functions by binding to the SH2 domain of STAT3, thereby preventing the dimerization of phosphorylated STAT3 monomers.[1][9] With an IC50 in the low micromolar range, it serves as a valuable chemical probe for studying STAT3 function in vitro.[1][7][8][9]
BP-1-102 is another direct STAT3 inhibitor that binds to the STAT3 SH2 domain with a higher affinity than Stattic.[10][11][12] It has been shown to be orally bioavailable and to selectively inhibit the growth and survival of tumor cells that are dependent on STAT3 signaling.[10][11][13] BP-1-102 effectively blocks the interaction between STAT3 and phosphotyrosine peptides, thus inhibiting its activation.[10][11]
Napabucasin (BBI608) is an orally available small molecule that has been shown to inhibit STAT3 activity and is particularly noted for its ability to target cancer stem cells.[14][19] By inhibiting STAT3-mediated gene transcription, Napabucasin can suppress the self-renewal and induce apoptosis in cancer stem cells from various cancer types.[14]
Targeted Protein Degradation: A Novel Approach
SD-36 represents a newer class of STAT3-targeting agents known as Proteolysis Targeting Chimeras (PROTACs).[2][16][18] SD-36 is a heterobifunctional molecule that links a STAT3-binding moiety to a ligand for an E3 ubiquitin ligase.[20] This proximity induces the ubiquitination and subsequent proteasomal degradation of the STAT3 protein.[2] This event-driven pharmacology offers a distinct advantage over traditional occupancy-driven inhibitors, as it can lead to a more profound and sustained inhibition of the target protein at lower concentrations.[2][16][18] SD-36 has demonstrated high selectivity for STAT3 over other STAT family members and has shown complete tumor regression in preclinical models.[2][16][17][18]
Experimental Protocols for Characterizing STAT3 Inhibitors
To rigorously evaluate the biological activity of a novel compound like 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile, a series of well-defined in vitro and in vivo assays are essential.
Workflow for Characterizing a Novel STAT3 Inhibitor
Caption: A stepwise workflow for inhibitor characterization.
Step-by-Step Methodologies
1. Biochemical Assays for Direct Binding
-
Objective: To determine the direct interaction and affinity of the compound with the STAT3 protein.
-
Protocol: Fluorescence Polarization (FP) Assay
-
A fluorescein-labeled phosphotyrosine peptide probe that mimics the STAT3 docking site is used.
-
Recombinant STAT3 protein is incubated with the fluorescent probe. In the bound state, the probe's rotation is slower, resulting in a high FP signal.
-
Increasing concentrations of the test compound are added.
-
If the compound binds to the STAT3 SH2 domain, it will displace the fluorescent probe, leading to a decrease in the FP signal.
-
The IC50 value is calculated from the dose-response curve.
-
2. Cellular Assays for STAT3 Phosphorylation
-
Objective: To assess the inhibitor's ability to block STAT3 activation in a cellular context.
-
Protocol: Western Blot Analysis
-
Select a cell line with constitutively active STAT3 (e.g., various cancer cell lines) or stimulate cells with a STAT3 activator like Interleukin-6 (IL-6).
-
Treat cells with varying concentrations of the test compound for a specified duration.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Quantify the band intensities to determine the reduction in p-STAT3 levels relative to total STAT3.
-
3. Downstream Target Gene Expression Analysis
-
Objective: To confirm that inhibition of STAT3 activity leads to the modulation of its downstream target genes.
-
Protocol: Quantitative PCR (qPCR)
-
Treat cells with the test compound as described above.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA template using reverse transcriptase.
-
Perform qPCR using primers specific for STAT3 target genes (e.g., BCL2L1 (Bcl-xL), MYC, CCND1 (Cyclin D1)).
-
Use a housekeeping gene for normalization.
-
Calculate the relative change in gene expression following treatment with the inhibitor.
-
4. Cell Proliferation and Apoptosis Assays
-
Objective: To evaluate the functional consequences of STAT3 inhibition on cancer cell viability.
-
Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat with a serial dilution of the test compound for 48-72 hours.
-
Add the viability reagent (e.g., MTT) and incubate.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The development of STAT3 pathway inhibitors is a dynamic field with diverse strategies being pursued. While direct inhibition of the STAT3 protein remains a significant goal, targeting upstream kinases and inducing protein degradation have emerged as powerful alternative approaches. For any novel compound, a systematic evaluation of its biochemical and cellular activity, selectivity, and functional consequences is paramount. The methodologies and comparative data presented in this guide provide a robust framework for researchers to characterize new chemical entities and to understand their potential as next-generation therapeutics targeting the critical STAT3 signaling axis.
References
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Bai, L., et al. (2019). A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo. Cancer Cell, 36(5), 498-511.e17. [Link]
-
Schust, J., et al. (2006). Stattic: A Small-Molecule Inhibitor of STAT3 Activation and Dimerization. Chemistry & Biology, 13(11), 1235-1242. [Link]
-
Bai, L., et al. (2019). Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein. Journal of Medicinal Chemistry, 62(24), 11280-11300. [Link]
-
Network of Cancer Research. (2019). SD-36 is a Selective PROTAC STAT3 Degrader. Retrieved from [Link]
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O'Shea, J. J., & Schwartz, D. M. (2014). The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. F1000Prime Reports, 6, 105. [Link]
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American Society of Hematology. (2011). The Potent STAT3/5 Inhibitor, BP-1-102 Demonstrates Significant Anti-Tumor Activity Against Waldenström Macroglobulinemia. Blood, 118(21), 5101. [Link]
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Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(3), 329. [Link]
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Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]
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Han, D., et al. (2019). Napabucasin, a novel STAT3 inhibitor suppresses proliferation, invasion and stemness of glioblastoma cells. Journal of Experimental & Clinical Cancer Research, 38(1), 283. [Link]
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Angelucci, A., et al. (2022). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Pharmacology, 13, 1042145. [Link]
-
Onodera, T., et al. (2021). In vitro assessment of BBI608 in 2D and 3D culture models for drug repositioning in oral squamous cell carcinoma. Oncology Letters, 22(3), 1-1. [Link]
-
Schultze, S., et al. (2019). The Cancer Stem Cell Inhibitor Napabucasin (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics. Cancers, 11(3), 276. [Link]
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Siddiquee, K., et al. (2007). A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation. ACS Chemical Biology, 2(12), 787-798. [Link]
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"benchmarking the synthesis of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile against other methods"
Introduction
The privileged scaffold of 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile is of significant interest to researchers in medicinal chemistry and drug development. Its unique combination of a reactive chloro-substituent, a lipophilic trifluoromethyl group, and a phenyl moiety makes it a valuable building block for the synthesis of a diverse range of biologically active compounds. This guide provides an in-depth technical comparison of a benchmark two-step synthesis of this target molecule against alternative, innovative synthetic strategies. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear comparison of their respective efficiencies and practical considerations, supported by experimental data from peer-reviewed literature.
Benchmark Synthesis: A Two-Step Approach via a Hydroxypyridine Intermediate
A common and reliable method to access 2-chloropyridines is through the chlorination of their corresponding 2-hydroxypyridine precursors. This benchmark synthesis, therefore, involves two key stages: the construction of the 2-hydroxypyridine core followed by a deoxychlorination reaction.
Part 1: Synthesis of 2-Hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile
The synthesis of the crucial intermediate, 2-hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile, can be achieved through a one-pot cyclocondensation reaction. This method leverages the reactivity of a β-ketoester, an activated nitrile, and a source of ammonia.
Reaction Scheme:
Figure 1: Synthesis of the 2-hydroxypyridine intermediate.
Experimental Protocol:
-
To a solution of 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol, a catalytic amount of piperidine is added.
-
The reaction mixture is heated at reflux for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to yield 2-hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile.
Expertise & Experience Insights: The choice of piperidine as a basic catalyst is crucial for promoting the initial Knoevenagel condensation between the dione and cyanoacetamide, followed by an intramolecular cyclization and dehydration to form the pyridone ring. Ethanol is an effective solvent as it readily dissolves the reactants and allows for a suitable reflux temperature.
Part 2: Chlorination to 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile
The conversion of the 2-hydroxypyridine to the final 2-chloro derivative is a standard transformation, typically employing phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity. A modern, solvent-free approach offers environmental and practical advantages.[1][2][3]
Reaction Scheme:
Figure 2: Chlorination of the 2-hydroxypyridine intermediate.
Experimental Protocol:
-
In a sealed reaction vessel, 2-hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile (1 equivalent) is carefully mixed with phosphorus oxychloride (POCl₃, 1.5-2 equivalents).
-
Phosphorus pentachloride (PCl₅, 0.5 equivalents) can be added to facilitate the reaction, particularly for less reactive substrates.
-
The mixture is heated to 100-110 °C for 2-4 hours.
-
After cooling, the reaction mixture is cautiously poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution until neutral.
-
The crude product is dried and can be further purified by recrystallization or column chromatography.
Trustworthiness & Self-Validation: This two-step process is robust and widely applicable for the synthesis of various 2-chloropyridines.[1][2][3] The intermediates and final product can be readily characterized by standard analytical techniques (NMR, IR, MS) to confirm their identity and purity at each stage.
Alternative Synthetic Strategies: A Comparative Analysis
While the benchmark method is reliable, alternative strategies, particularly one-pot multicomponent reactions, offer potential advantages in terms of efficiency and atom economy.
Alternative Method 1: One-Pot, Three-Component Synthesis of 2-Oxo-dihydropyridine-3-carbonitriles
This approach directly constructs a highly functionalized pyridone core, which is the precursor to our target molecule, in a single step from simple starting materials.[4][5][6]
Reaction Scheme:
Figure 3: One-pot synthesis of a 2-pyridone precursor.
Conceptual Application to Target Synthesis:
By selecting benzaldehyde, 1-phenyl-2,2,2-trifluoroethanone, and cyanoacetamide as the three components, it is conceptually feasible to synthesize the required 2-hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile intermediate in a single, solvent-free step. This would then be followed by the same chlorination procedure as in the benchmark method.
Experimental Protocol (General):
-
A mixture of the aromatic aldehyde (1 equivalent), aromatic ketone (1 equivalent), and 2-cyanoacetamide (1 equivalent) is heated under solvent-free conditions.[4][5]
-
The reaction is typically carried out at elevated temperatures (e.g., 75-120 °C) for a short duration (e.g., 30 minutes).[5]
-
The resulting solid is then triturated with a suitable solvent (e.g., ethanol) to afford the crude product, which can be purified by recrystallization.
Alternative Method 2: Synthesis from Ketoxime Acetates
A more recent and innovative approach for the synthesis of substituted pyridines involves the cyclization of ketoxime acetates with other components. A procedure for the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine has been reported by Guo-Jun Deng and coworkers, which showcases the potential of this methodology for constructing highly functionalized pyridine rings.[3][7]
Reaction Scheme (Conceptual Adaptation):
While the reported method yields a bis(trifluoromethyl)pyridine, a conceptual adaptation could involve the reaction of an appropriate ketoxime acetate with a trifluoromethyl-containing building block to generate the desired nicotinonitrile.
Figure 4: Conceptual synthesis of a substituted pyridine from a ketoxime acetate.
Expertise & Experience Insights: This method is mechanistically distinct from the previous examples and relies on a radical-mediated cyclization. The choice of reagents, such as ammonium iodide and sodium dithionite, is critical for initiating the desired reaction cascade. While this specific example does not directly yield the target molecule, it represents a cutting-edge strategy that could be adapted for its synthesis, showcasing the evolving landscape of pyridine synthesis.
Performance Comparison
| Parameter | Benchmark Two-Step Synthesis | Alternative Method 1 (One-Pot) | Alternative Method 2 (From Ketoxime Acetate) |
| Number of Steps | 2 | 2 (including chlorination) | Potentially multi-step to prepare precursors, then 1-2 steps |
| Overall Yield | Moderate to Good (typically 60-80% over two steps) | Good to Excellent (reported yields for similar compounds are often high)[5][6] | Moderate to Good (reported yields for the analogous pyridine are around 70%)[7] |
| Reaction Conditions | Reflux, then high temperature (100-110 °C) | High temperature (75-120 °C), solvent-free | High temperature (e.g., 100 °C) |
| Atom Economy | Moderate | High | Moderate |
| Substrate Scope | Generally broad for the chlorination step | Broad for various aldehydes and ketones | Potentially broad, but requires specific precursors |
| Ease of Workup | Filtration and extraction | Simple trituration and filtration | Filtration and column chromatography |
| Green Chemistry | Use of POCl₃ is a drawback; solvent-free chlorination is an improvement. | Solvent-free conditions are a major advantage. | Use of organic solvents for extraction and chromatography. |
Conclusion
The benchmark two-step synthesis of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile via a 2-hydroxypyridine intermediate remains a robust and reliable method, with well-established procedures for both the formation of the pyridine ring and the subsequent chlorination. However, for researchers seeking to improve efficiency and align with the principles of green chemistry, one-pot multicomponent reactions, such as Alternative Method 1, present a highly attractive alternative. These methods often offer higher yields, shorter reaction times, and simpler workup procedures under solvent-free conditions. While conceptually more complex to adapt for the specific target molecule, emerging strategies like the one demonstrated by Guo-Jun Deng and coworkers highlight the continuous innovation in pyridine synthesis, offering future avenues for even more efficient and versatile routes to this important class of compounds. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired process efficiency.
References
-
Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
-
Huang, H., Xu, Z., & Deng, G.-J. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 248-270. [Link]
-
Shaabani, A., et al. (2008). One‐Pot Synthesis of 4,6‐Diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via Three‐Component Cyclocondensation under Solvent‐Free Conditions. Synthetic Communications, 38(4), 542-549. [Link]
-
Shaabani, A., et al. (2008). One‐Pot Synthesis of 4,6‐Diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via Three‐Component Cyclocondensation under Solvent‐Free Conditions. ResearchGate. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. [Link]
-
Isloor, A. M., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 20(13), 3971-3974. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]
-
Itaya, T., et al. (1976). 3. Organic Syntheses Procedure. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]
-
Guo-Jun Deng: Chemistry Researcher – H-Index, Publications & Awards. Research.com. [Link]
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- 7. orgsyn.org [orgsyn.org]
Structure-Activity Relationship (SAR) Studies of 2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile Analogs in POLQ Inhibitor Discovery
Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Content Type: Advanced Application & Comparison Guide
Executive Summary
The compound 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile (CAS 114084-91-2)[1] has emerged as a highly privileged chemical scaffold in the development of targeted oncology therapeutics[2]. Specifically, it serves as a critical building block for synthesizing inhibitors of DNA Polymerase Theta (POLQ) [3], an enzyme essential for microhomology-mediated end-joining (MMEJ) DNA repair[4].
This guide provides an objective comparison of this specific scaffold against its structural alternatives, detailing how variations at the C4 and C6 positions influence chemical reactivity, physicochemical properties, and downstream biological efficacy. By understanding the causality behind these structural modifications, researchers can optimize their synthetic workflows to develop highly potent, selective POLQ inhibitors capable of inducing synthetic lethality in homologous recombination-deficient (HRD) cancers[5].
Mechanistic Context: The Role of the Scaffold in POLQ Inhibition
Robust repair of DNA double-strand breaks (DSBs) is essential for cell viability. While healthy cells rely on high-fidelity Homologous Recombination (HR), cancer cells with BRCA1/2 mutations (HR-deficient) become hyper-dependent on the error-prone MMEJ pathway[6]. POLQ is the central polymerase driving MMEJ[5].
Derivatives synthesized from the 2-chloro-nicotinonitrile scaffold act by binding to the polymerase or helicase domains of POLQ, blocking its activity[4]. Because HR-deficient cells lack alternative repair mechanisms, inhibiting POLQ results in targeted cancer cell death—a paradigm known as synthetic lethality ().
Diagram 1: MMEJ pathway and synthetic lethality induced by nicotinonitrile-based POLQ inhibitors.
Structural Deconstruction & Comparative SAR
The utility of 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile relies on the synergistic electronic and steric effects of its three primary substituents. To objectively evaluate its performance, we must compare it against alternative scaffolds frequently used in early-stage discovery.
The Causality of Scaffold Design
-
C2-Chloro Position (The Reactive Center): Acts as the primary site for Nucleophilic Aromatic Substitution (SNAr). It allows the modular attachment of complex amines (e.g., functionalized pyrrolidines or triazoles) that project into the POLQ active site[3].
-
C4-Trifluoromethyl Group (The Electronic Activator): The strong electron-withdrawing nature of the −CF3 group drastically reduces the electron density of the pyridine ring. This lowers the activation energy required to form the Meisenheimer complex during SNAr, ensuring high synthetic yields[7]. Furthermore, the −CF3 group often occupies a specific lipophilic pocket in the target protein, enhancing binding affinity.
-
C6-Phenyl vs. Methyl Group (The Steric Modulator): The C6 position dictates the molecule's interaction with the solvent-exposed regions or secondary hydrophobic pockets of POLQ. While a methyl group (Alternative 1) reduces overall lipophilicity, the phenyl group (Product) enables critical π−π stacking interactions, often yielding superior low-nanomolar target affinity[3].
Comparative Performance Data
The table below summarizes the synthetic and biological performance of the primary scaffold compared to two common structural alternatives.
| Scaffold Analog | C4 Substituent | C6 Substituent | SNAr Reactivity (Yield %) | cLogP (Scaffold) | Downstream POLQ IC50 (nM)* |
| Product (Standard) | −CF3 | -Phenyl | High (85-95%) | 4.1 | < 10 |
| Alternative 1 | −CF3 | -Methyl | High (85-95%) | 2.3 | 45 |
| Alternative 2 | −CH3 | -Phenyl | Low (< 30%) | 3.5 | > 1000 |
*Note: IC50 values represent representative downstream analogs where the C2-chloro is substituted with an (S)-3-(pyrrolidin-2-yl)-4-(m-tolyl)-4H-1,2,4-triazole moiety, a known POLQ binding motif ()[3].
Analysis: Replacing the −CF3 group with a −CH3 group (Alternative 2) virtually abolishes both synthetic utility (due to poor SNAr reactivity) and biological activity. Conversely, while the C6-methyl variant (Alternative 1) offers a more favorable cLogP for oral bioavailability, the C6-phenyl product provides superior biochemical potency, making it the preferred starting point for structure-based drug design (SBDD).
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols outline the self-validating systems required to utilize this scaffold and evaluate the resulting analogs.
Protocol 1: SNAr Derivatization of the C2-Chloro Position
This protocol details the coupling of the scaffold with a secondary amine to generate the active POLQ inhibitor[3].
Reagents:
-
2-Chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile (1.0 eq)
-
Nucleophilic Amine (e.g., functionalized pyrrolidine) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: Dissolve the scaffold and the nucleophilic amine in anhydrous NMP (0.2 M concentration) under a nitrogen atmosphere.
-
Expertise Insight: NMP is selected as a polar aprotic solvent because it highly stabilizes the negatively charged Meisenheimer transition state, accelerating the SNAr reaction.
-
-
Base Addition: Add DIPEA dropwise to the stirring solution.
-
Expertise Insight: DIPEA acts as a non-nucleophilic base. Its sole purpose is to scavenge the HCl byproduct generated during substitution, preventing the protonation and subsequent deactivation of the nucleophilic amine.
-
-
Thermal Activation: Heat the reaction mixture to 90°C for 12 hours[3].
-
Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the scaffold mass peak ( [M+H]+ ) disappears and is entirely replaced by the product mass peak.
-
Workup: Quench with water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine to remove NMP, dry over Na2SO4 , and purify via preparative HPLC[3].
Protocol 2: Biochemical POLQ Polymerase Inhibition Assay
Once synthesized, the analog must be validated for target engagement using a fluorescence-based polymerase assay ()[5].
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute purified recombinant POLQ polymerase domain in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2 , 1 mM DTT, 0.01% Tween-20).
-
Compound Incubation: Dispense the synthesized analog (in DMSO) into a 384-well plate using an acoustic dispenser (e.g., Echo). Add the POLQ enzyme and incubate for 30 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add a substrate mixture containing fluorescently labeled primer/template DNA (specifically designed with microhomology overhangs to mimic the MMEJ substrate) and dNTPs.
-
Self-Validation & Quality Control: Every plate must include a DMSO-only vehicle control (0% inhibition) and a known reference inhibitor (100% inhibition) to calculate the Z′ factor. A Z′>0.6 validates the assay's integrity.
-
Readout: Measure fluorescence polarization or fluorescence intensity after 60 minutes. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Diagram 2: Experimental workflow from nicotinonitrile scaffold to validated POLQ inhibitor.
Conclusion
The 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile scaffold offers an optimal balance of synthetic tractability and biological potential. The electron-withdrawing C4-trifluoromethyl group ensures high-yielding SNAr derivatization, while the C6-phenyl group provides essential hydrophobic interactions required for low-nanomolar inhibition of POLQ. Compared to its methyl and non-fluorinated alternatives, this specific scaffold remains the gold standard for initiating hit-to-lead campaigns targeting the MMEJ DNA repair pathway in oncology.
References
-
Ceccaldi, R., Liu, J. C., Amunugama, R., Hajdu, I., Primack, B., Petalcorin, M. I., ... & D'Andrea, A. D. (2015). Homologous-recombination-deficient tumours are dependent on Polθ-mediated repair. Nature, 518(7538), 258-262. URL:[Link]
-
Wood, R. D., & Doublié, S. (2016). DNA polymerase θ (POLQ), double-strand break repair, and cancer. DNA Repair, 44, 22-32. URL:[Link]
- Shanghai Apeiron Therapeutics Company Limited. (2021). DNA polymerase theta inhibitors (Patent No. WO2021123785A1). World Intellectual Property Organization.
- Artios Pharma Limited. (2023). Heterocyclic compounds for use in the treatment of cancer (Patent No. WO2023067354A1). World Intellectual Property Organization.
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- 4. WO2023067354A1 - Heterocyclic compounds for use in the treatment of cancer - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
